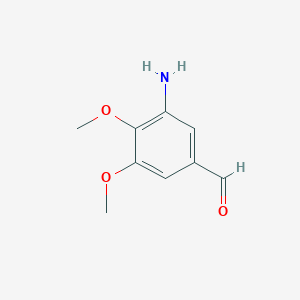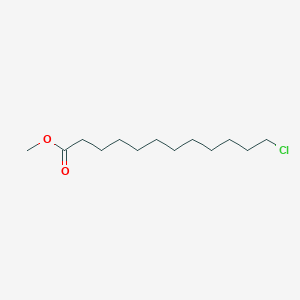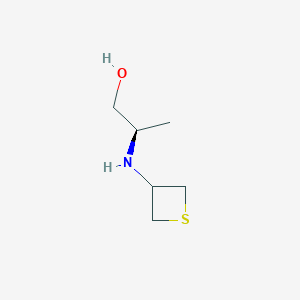
(R)-2-(Thietan-3-ylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Thietan-3-ylamino)propan-1-ol is a chiral compound that features a thietane ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thietan-3-ylamino)propan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and hydroxyl groups. One possible synthetic route could involve the cyclization of a suitable precursor to form the thietane ring, followed by functional group transformations to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of catalytic processes, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Thietan-3-ylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(Thietan-3-ylamino)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the thietane ring and amino group suggests that it could interact with biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, ®-2-(Thietan-3-ylamino)propan-1-ol could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-(Thietan-3-ylamino)propan-1-ol would depend on its specific interactions with molecular targets. The amino group may form hydrogen bonds or ionic interactions with proteins, while the thietane ring could interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, or other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Thietan-3-ylamino)ethanol: Similar structure but with an ethanol backbone.
®-2-(Thietan-3-ylamino)butan-1-ol: Similar structure but with a butanol backbone.
®-2-(Thietan-3-ylamino)propan-2-ol: Similar structure but with a secondary alcohol.
Uniqueness
®-2-(Thietan-3-ylamino)propan-1-ol is unique due to its specific combination of functional groups and chiral center. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H13NOS |
|---|---|
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
(2R)-2-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C6H13NOS/c1-5(2-8)7-6-3-9-4-6/h5-8H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
VZQZVMNANWXKAG-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CO)NC1CSC1 |
Kanonische SMILES |
CC(CO)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


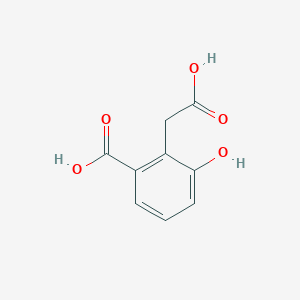
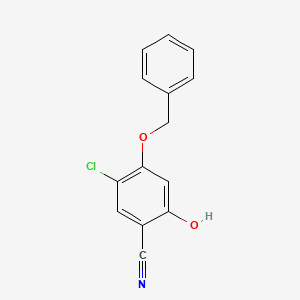
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
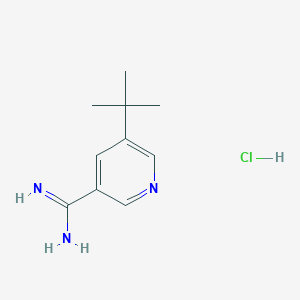
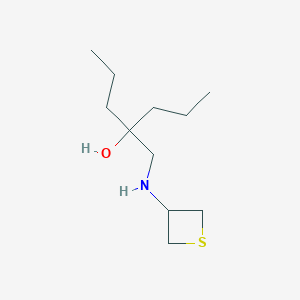
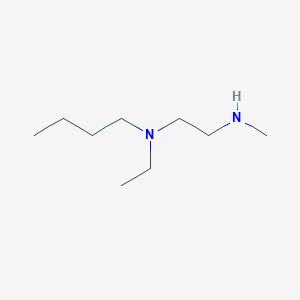

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
